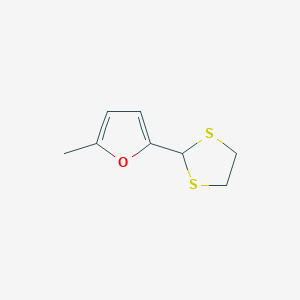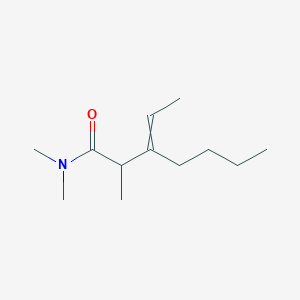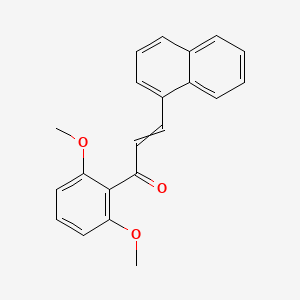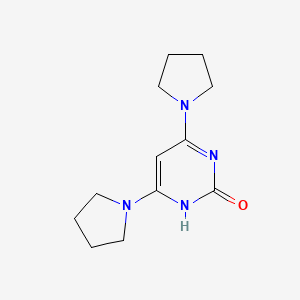![molecular formula C38H26BrN B14188999 N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine CAS No. 923020-71-7](/img/structure/B14188999.png)
N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and phenanthrene moieties, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by a coupling reaction with biphenyl derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenanthrene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar solvents like DMF.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene derivatives with reduced bromine.
Substitution: Formation of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and phenanthrene moieties contribute to its binding affinity and specificity. In electronic applications, the compound’s ability to transport charge carriers is crucial for its performance in devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Di([1,1’-biphenyl]-4-yl)-phenanthren-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
N,N-Di([1,1’-biphenyl]-4-yl)-7-chlorophenanthren-2-amine:
Propriétés
Numéro CAS |
923020-71-7 |
|---|---|
Formule moléculaire |
C38H26BrN |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
7-bromo-N,N-bis(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C38H26BrN/c39-33-17-23-37-31(25-33)11-12-32-26-36(22-24-38(32)37)40(34-18-13-29(14-19-34)27-7-3-1-4-8-27)35-20-15-30(16-21-35)28-9-5-2-6-10-28/h1-26H |
Clé InChI |
XWFXHIVRNLCHOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C=C6)C=C(C=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)

![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)


![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)


